![molecular formula C12H22O2 B14422119 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane CAS No. 83466-27-7](/img/structure/B14422119.png)
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes a dimethylpropoxy group attached to an ethynyl group, further connected to a dimethylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and an appropriate halide under basic conditions.
Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached using a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.
Final Assembly: The final step involves the coupling of the ethynyl group with the dimethylpropane backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
- 1-{[(2,2-Dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
- 1-{[(2,2-Dimethylpropoxy)propynyl]oxy}-2,2-dimethylpropane
Comparison:
- Structural Differences: The primary difference lies in the nature of the alkyne or alkene group attached to the dimethylpropoxy group.
- Reactivity: The presence of different functional groups (ethynyl vs. ethenyl vs. propynyl) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While all these compounds may have similar applications, their specific properties and reactivity profiles can make them more suitable for certain applications over others.
Eigenschaften
CAS-Nummer |
83466-27-7 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-[2-(2,2-dimethylpropoxy)ethynoxy]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9-13-7-8-14-10-12(4,5)6/h9-10H2,1-6H3 |
InChI-Schlüssel |
WDXFWLVYOQRXDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC#COCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


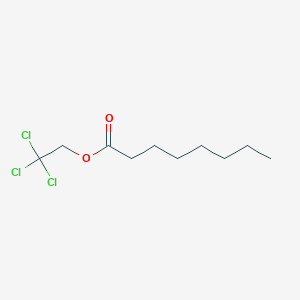

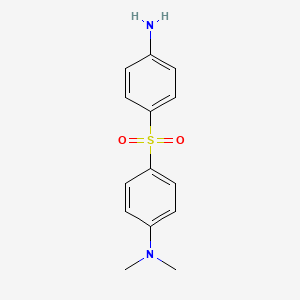
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
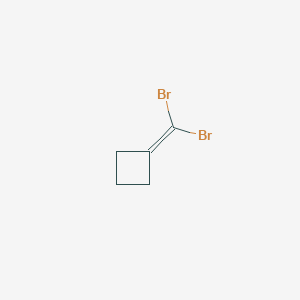
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

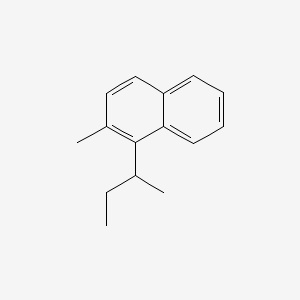

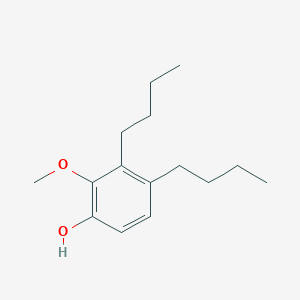
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
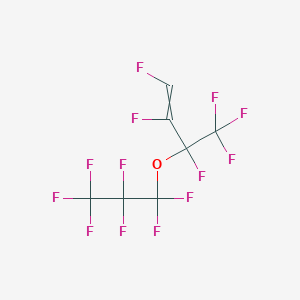
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
